Heptafluoroisopropyl methyl ether

Description

The exact mass of the compound Heptafluoroisopropyl methyl ether is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptafluoroisopropyl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptafluoroisopropyl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

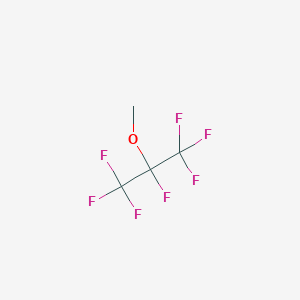

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXERHTOVVTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379276 | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22052-84-2 | |

| Record name | Methyl perfluoroisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluoroisopropyl methyl ether, known in the pharmaceutical field as Sevoflurane, is a halogenated ether with significant applications across various scientific disciplines. It is a colorless, volatile liquid renowned for its use as a fast-acting and well-tolerated inhalation anesthetic. Beyond its critical role in medicine, its unique physical and chemical properties make it a valuable solvent and intermediate in the electronics and polymer industries. This technical guide provides an in-depth overview of the core physical properties of heptafluoroisopropyl methyl ether, detailed experimental protocols for their determination, and visual representations of its key biological and synthetic pathways.

Core Physical and Chemical Properties

The physical characteristics of heptafluoroisopropyl methyl ether are crucial for its application and handling. These properties have been determined by various experimental methods and are summarized below.

| Property | Value | Reference(s) |

| Chemical Structure | (CF₃)₂CHOCH₃ | [1] |

| Molecular Formula | C₄H₃F₇O | [1] |

| Molecular Weight | 200.05 g/mol | [1] |

| CAS Number | 28523-86-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 58.6 °C at 760 mmHg | [3][4] |

| Melting Point | Not available; remains liquid at low temps | |

| Density | 1.517–1.522 g/cm³ at 20 °C | |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [2] |

| Vapor Pressure | 157 mmHg (20.9 kPa) at 20 °C | [4] |

| Refractive Index | ~1.275 |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. Below are detailed methodologies for key experiments related to heptafluoroisopropyl methyl ether, based on established standards.

Determination of Boiling Point (Adapted from ASTM D1078)

The boiling point of a volatile organic liquid such as heptafluoroisopropyl methyl ether can be determined using the distillation method.

Apparatus:

-

Distillation flask (borosilicate glass)

-

Condenser

-

Graduated receiving cylinder

-

Calibrated thermometer

-

Heating mantle or oil bath

Procedure:

-

Measure 100 mL of heptafluoroisopropyl methyl ether into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.

-

Begin heating the flask at a controlled rate to produce a distillation rate of 4-5 mL per minute.

-

Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

-

Continue the distillation and record the temperature at regular volume intervals of the distillate.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. The boiling point is typically reported as the temperature at which 50% of the liquid has distilled.

Determination of Density (Adapted from OECD Guideline 109)

The density of a liquid can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with heptafluoroisopropyl methyl ether and repeat step 3.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density of heptafluoroisopropyl methyl ether (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water (General Procedure)

The solubility of sparingly soluble ethers in water can be determined by establishing equilibrium and measuring the concentration in the aqueous phase.

Apparatus:

-

Separatory funnel or a sealed flask

-

Constant temperature shaker or magnetic stirrer

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Add a known volume of heptafluoroisopropyl methyl ether to a known volume of deionized water in a separatory funnel or sealed flask. The amount of ether should be in excess of its expected solubility.

-

Agitate the mixture vigorously in a constant temperature shaker or with a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully withdraw a sample from the aqueous layer, ensuring no contamination from the ether layer.

-

Analyze the aqueous sample using a calibrated GC-FID or GC-MS to determine the concentration of heptafluoroisopropyl methyl ether.

-

The solubility is reported as the measured concentration in the aqueous phase at the specified temperature.

Signaling and Metabolic Pathways

Anesthetic Mechanism of Action: GABAA Receptor Modulation

Heptafluoroisopropyl methyl ether's primary anesthetic effect is mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[5][6] It acts as a positive allosteric modulator, enhancing the effect of GABA.[7][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[5]

Caption: Mechanism of GABAA receptor potentiation by heptafluoroisopropyl methyl ether.

Metabolic Pathway

Heptafluoroisopropyl methyl ether is metabolized in the liver primarily by the cytochrome P450 enzyme, CYP2E1.[1][8] This biotransformation process results in the formation of hexafluoroisopropanol (HFIP) and inorganic fluoride ions.[1] The HFIP is then rapidly conjugated with glucuronic acid and excreted in the urine.[1]

Caption: Metabolic pathway of heptafluoroisopropyl methyl ether.

Synthesis Workflow

A common and efficient method for the synthesis of heptafluoroisopropyl methyl ether is a two-step process starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] The first step involves chloromethylation of HFIP, followed by a halogen-exchange fluorination to yield the final product.[9]

Caption: Two-step synthesis workflow for heptafluoroisopropyl methyl ether.

References

- 1. ClinPGx [clinpgx.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Different ethanol exposure durations affect cytochrome P450 2E1-mediated sevoflurane metabolism in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infinitalab.com [infinitalab.com]

- 6. oecd.org [oecd.org]

- 7. store.astm.org [store.astm.org]

- 8. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure of Heptafluoroisopropyl Methyl Ether

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of heptafluoroisopropyl methyl ether. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications and characteristics of this fluorinated compound.

Chemical Identity and Structure

Heptafluoroisopropyl methyl ether, a fluorinated ether, is recognized for its unique physical and chemical properties conferred by the high degree of fluorination.

| Identifier | Value |

| IUPAC Name | 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane[1][2][3][] |

| CAS Number | 22052-84-2[1][2][3][][5][6][7][8] |

| Molecular Formula | C4H3F7O[1][2][3][][6][7] |

| Canonical SMILES | COC(C(F)(F)F)(C(F)(F)F)F[1][2][5] |

| InChI | InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3[1][2][][5] |

| InChIKey | HRXXERHTOVVTQF-UHFFFAOYSA-N[1][][5] |

The structure of heptafluoroisopropyl methyl ether consists of a central carbon atom bonded to a methoxy group (-OCH3), a fluorine atom, and two trifluoromethyl groups (-CF3).

Physicochemical Properties

The physical and chemical properties of heptafluoroisopropyl methyl ether are summarized in the table below. These properties are critical for its application in various fields, including its use as a solvent and in chemical synthesis.

| Property | Value |

| Molecular Weight | 200.05 g/mol [1][2][][7][9] |

| Boiling Point | 29 °C[][6][9] |

| Density | 1.42 g/cm³[][6][9] |

| Refractive Index | 1.284[6] |

| Purity | Typically available in purities of 95% or higher[3][][9] |

Synthesis Protocol

A primary and well-established method for synthesizing heptafluoroisopropyl methyl ether is the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with a methylating agent in the presence of a base.

Experimental Workflow for Synthesis

The general workflow for the synthesis of heptafluoroisopropyl methyl ether is depicted below. This process involves the reaction of hexafluoroisopropanol with a methylating agent, facilitated by a base, followed by purification of the final product.

Detailed Methodology

-

Reactants and Reagents :

-

1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

-

Methyl halide (e.g., methyl iodide) or dimethyl sulfate

-

A suitable base (e.g., sodium carbonate, potassium carbonate)

-

An appropriate solvent (e.g., acetone, acetonitrile)

-

-

Procedure :

-

In a reaction vessel, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and the base in the chosen solvent.

-

Slowly add the methylating agent to the mixture while stirring. The reaction is typically carried out at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

Purify the crude product by distillation to obtain heptafluoroisopropyl methyl ether.

-

Applications

The unique properties of heptafluoroisopropyl methyl ether, such as its volatility and high fluorine content, make it a valuable compound in several areas of research and industry. It is explored as a more environmentally friendly alternative to perfluorinated compounds (PFCs) in the electronics industry for processes like plasma etching. Furthermore, its structure makes it a useful building block in synthetic chemistry for creating more complex fluorinated molecules for materials science and the pharmaceutical industry.

References

- 1. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]

- 2. Methyl perfluoroisopropyl ether | C4H3F7O | CID 2774925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cas 22052-84-2|| where to buy Heptafluoroisopropyl methyl ether [english.chemenu.com]

- 5. Page loading... [guidechem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scbt.com [scbt.com]

- 8. arctomsci.com [arctomsci.com]

- 9. Heptafluoroisopropyl methyl ether | CymitQuimica [cymitquimica.com]

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Review

CAS Number: 22052-84-2

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Heptafluoroisopropyl methyl ether, identified by CAS number 22052-84-2, is a fluorinated ether with a unique combination of properties that make it a compound of significant interest in various scientific and industrial sectors.[1] Its high degree of fluorination imparts characteristics such as chemical inertness, low flammability, and specialized solvency, leading to its use in advanced materials, electronics manufacturing, and as a potential low-impact alternative in plasma etching processes.[1][2][3] This technical whitepaper provides a comprehensive overview of heptafluoroisopropyl methyl ether, including its physicochemical properties, detailed synthesis methodologies, potential applications, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development who may leverage its unique attributes as a building block for complex fluorinated molecules or in advanced formulations.[1][4]

Physicochemical Properties

Heptafluoroisopropyl methyl ether is a colorless liquid with a molecular weight of 200.05 g/mol .[5][6][7] Its key physical and chemical data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃F₇O | [7][8][9][] |

| Molecular Weight | 200.05 g/mol | [5][6][7][8][] |

| Boiling Point | 29 °C | [5][8][11] |

| Density | 1.42 g/cm³ | [5][8][11] |

| Refractive Index | 1.284 | [8] |

| Flash Point | No information available | [5] |

| Melting Point | -106.95 °C | [11] |

Table 2: Computed and Spectroscopic Data

| Property | Value | Source |

| Monoisotopic Mass | 200.00721185 g/mol | [1][9][12] |

| Topological Polar Surface Area | 9.2 Ų | [9][12] |

| XLogP3-AA | 2.6 | [9][12] |

| Hydrogen Bond Acceptor Count | 1 | [9] |

| Key Mass Spec Fragment | [M-CF₃]⁺ (m/z 131.01) | [1][12] |

Synthesis and Experimental Protocols

The synthesis of heptafluoroisopropyl methyl ether can be achieved through several routes, primarily involving the methylation of a fluorinated alcohol.

Alkylation of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

A well-established method for synthesizing heptafluoroisopropyl methyl ether is the alkylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) using a methylating agent in the presence of a base.[1]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).[1]

-

Addition of Base: Add a basic catalyst to the solution. Sodium carbonate is a mild and effective choice.[1]

-

Methylation: Introduce a methylating agent. Potent agents like dimethyl sulfate or methyl triflate are commonly used.[1] For a greener approach, methyl halides (CH₃X, where X = Cl, Br, I) can also be employed.[1]

-

Reaction Conditions: Maintain the reaction at a controlled temperature. The specific temperature and pressure will depend on the chosen reagents.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed to remove the catalyst and any byproducts. The final product is then purified, often by distillation.

Green Chemistry Approach using Dimethyl Carbonate (DMC)

An alternative, more environmentally friendly synthesis route utilizes dimethyl carbonate (DMC) as the methylating agent, avoiding the use of toxic methyl halides.[1]

Experimental Protocol:

-

Reactant Combination: Combine 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with dimethyl carbonate (DMC) in a high-pressure reactor.

-

Catalyst: The reaction can be catalyzed by a suitable base.

-

Reaction Conditions: This method requires more demanding conditions, with temperatures typically ranging from 100°C to 300°C, and a preferred range of 180°C to 220°C.[1]

-

Purification: The product is isolated and purified from the reaction mixture, likely through distillation.

Chemical Reactivity and Mechanisms

Acidic Cleavage of the Ether Linkage

The ether linkage in heptafluoroisopropyl methyl ether can be cleaved under acidic conditions. The mechanism is likely to proceed via an Sₙ2 pathway.[1] The high electron-withdrawing nature of the heptafluoroisopropyl group destabilizes any potential carbocation at the secondary carbon, making an Sₙ1 pathway unfavorable.[1]

Mechanism:

-

Protonation: The ether oxygen is first protonated by a strong acid (e.g., HBr or HI), forming an oxonium ion intermediate.[1]

-

Nucleophilic Attack: A nucleophile (e.g., Br⁻ or I⁻) then attacks the less sterically hindered methyl group.[1]

-

Product Formation: This results in the formation of a methyl halide and 1,1,1,3,3,3-hexafluoro-2-propanol.[1]

Applications

Heptafluoroisopropyl methyl ether's distinct properties lend it to a variety of applications.

-

Advanced Solvents: It is utilized as an advanced solvent capable of dissolving a range of materials while exhibiting low flammability and toxicity.[1]

-

Heat Transfer Fluids and Lubricants: Its properties have led to its use in formulations for heat transfer fluids and specialized lubricants.[1]

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of the heptafluoroisopropyl group into molecules can enhance metabolic stability and bioavailability.[1][4] This makes heptafluoroisopropyl methyl ether a valuable building block for creating more complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1]

-

Electronics and Materials Science: It finds use in the electronics industry, potentially for processes like plasma etching of materials such as silicon carbide (SiC), offering an alternative with a lower global warming potential than traditional gases.[2] It is also an intermediate for creating novel polymers.[1]

-

Anesthetic Research: Early research explored fluorinated ethers, including methyl heptahaloisopropyl ethers, as potential general anesthetic agents due to their high stability and potential for rapid onset and recovery.[1]

Safety and Handling

The safety profile of heptafluoroisopropyl methyl ether has some conflicting reports. Some sources classify it as an irritant, while others indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8][13] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is crucial. The compound is intended for research use only and not for human or veterinary use.[1][5][7]

Spectroscopic Data

While full spectra are not widely published in open literature, key spectroscopic information has been reported.

-

Mass Spectrometry: The monoisotopic mass is 200.00721185 g/mol .[1][9][12] A key expected fragment in mass spectrometry is [M-CF₃]⁺ at an m/z of 131.01.[1][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.[12]

Conclusion

Heptafluoroisopropyl methyl ether is a versatile fluorinated compound with a growing number of applications stemming from its unique physicochemical properties. Its utility as a specialized solvent, a building block in pharmaceutical and materials science, and a potential environmentally friendlier alternative in industrial processes highlights its importance. This technical guide provides a foundational understanding of its synthesis, reactivity, and applications, serving as a valuable resource for researchers and developers working with fluorinated compounds. Further research into its biological properties and reaction mechanisms will undoubtedly uncover new opportunities for this valuable chemical.

References

- 1. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]

- 2. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

- 3. aosc.in [aosc.in]

- 4. cas 22052-84-2|| where to buy Heptafluoroisopropyl methyl ether [english.chemenu.com]

- 5. Heptafluoroisopropyl methyl ether | CymitQuimica [cymitquimica.com]

- 6. HEPTAFLUOROISOPROPYL METHYL ETHER | 22052-84-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. Methyl perfluoroisopropyl ether | C4H3F7O | CID 2774925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

Synthesis of Heptafluoroisopropyl Methyl Ether from Hexafluoroisopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of heptafluoroisopropyl methyl ether from 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Heptafluoroisopropyl methyl ether is a valuable intermediate in the synthesis of fluorinated molecules for the pharmaceutical and materials science industries. This document outlines the primary synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols based on established literature.

Synthetic Methodologies

The principal route for the synthesis of heptafluoroisopropyl methyl ether from HFIP is a variation of the Williamson ether synthesis. This method involves the deprotonation of HFIP to form a hexafluoroisopropoxide intermediate, which then undergoes nucleophilic substitution with a methylating agent. Key variations in this synthesis include the choice of base, methylating agent, solvent, and reaction conditions.

A prominent and effective strategy involves the in situ generation of the fluorinated alkoxide, which circumvents the need to isolate the often unstable and reactive intermediate.[1] The selection of a suitable solvent is crucial to ensure the reactants are well-dissolved, which promotes reaction homogeneity and efficiency.[1]

An alternative approach is the vapor-phase catalytic methylation of HFIP, which offers a continuous and potentially more scalable process for industrial production.[2]

Core Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing heptafluoroisopropyl methyl ether, the reaction proceeds via an SN2 mechanism where the hexafluoroisopropoxide ion acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.[3][4][5][6]

The general reaction is as follows:

(CF₃)₂CHOH + Base → (CF₃)₂CHO⁻ M⁺ + HB

(CF₃)₂CHO⁻ M⁺ + CH₃-X → (CF₃)₂CHOCH₃ + M⁺X⁻

Where:

-

(CF₃)₂CHOH is Hexafluoroisopropanol (HFIP)

-

M⁺ is a cation from the base (e.g., Na⁺, K⁺)

-

CH₃-X is the methylating agent (e.g., CH₃Cl, CH₃Br, CH₃I, (CH₃)₂SO₄)

-

(CF₃)₂CHOCH₃ is Heptafluoroisopropyl methyl ether

Logical Flow of the Williamson Ether Synthesis

Caption: General workflow of the Williamson ether synthesis for heptafluoroisopropyl methyl ether.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of heptafluoroisopropyl methyl ether.

Table 1: Reaction Conditions and Yields

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Methyl Chloride (CH₃Cl) | Sodium Carbonate (Na₂CO₃) | Dimethyl Sulfoxide (DMSO) | 80-90 | 12 | - | 97.65 (GC) | [7] |

| Methyl Halide (CH₃X) | Base Catalyst | Nitriles, Ethers, Amides, DMSO, or NMP | 0-100 | 1-10 | - | - | [8] |

| Methyl Fluorosulfonate | - | - | -10 to 20 | 0.5-1.5 | High | High | [9] |

| Methyl Carbonate | Alkali Catalyst | - | 100-300 | 0.5-10 | High | High | [10] |

Note: Some sources did not report specific yield percentages but indicated "high yield."

Table 2: Molar Ratios of Reactants

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Reference |

| Hexafluoroisopropanol | Methyl Halide | 0.1 - 10 | [8] |

| Base Catalyst | Hexafluoroisopropanol | 0.1 - 2 | [8] |

| Methyl Fluorosulfonate | Hexafluoroisopropanol | 1:1 to 1.9:1 | [9] |

Table 3: Physical and Spectroscopic Properties of Heptafluoroisopropyl Methyl Ether

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₇O | [1][11] |

| Molecular Weight | 200.05 g/mol | [1][12][13][14] |

| Boiling Point | 29 °C | [12][13] |

| Density | 1.42 g/cm³ | [12][13] |

| Refractive Index | 1.284 | [12] |

| Monoisotopic Mass | 200.007212 g/mol | [1][11] |

| ¹⁹F NMR | Data available | [11] |

| IR Spectra (Vapor Phase) | Data available | [11] |

| GC-MS | Data available | [11] |

Detailed Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of heptafluoroisopropyl methyl ether.

Protocol 1: Synthesis using Methyl Chloride and Sodium Carbonate

This protocol is adapted from a method described in the chemical literature.[7]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis using methyl chloride.

Procedure:

-

To a suitable reactor, add 185 g of methyl chloride, 300 g of sodium carbonate, and 3.5 L of dimethyl sulfoxide.[7]

-

Stir the mixture at room temperature for three hours.[7]

-

Slowly add 168 g of hexafluoroisopropanol to the reactor.[7]

-

Control the temperature at 80-90°C and continue stirring the reaction mixture for 12 hours.[7]

-

After the reaction is complete, distill the mixture at approximately 110°C under atmospheric pressure to collect the fractions.[7]

-

Wash the collected fractions three times with water to obtain the final product.[7]

Expected Outcome: This procedure is reported to yield 192 g of heptafluoroisopropyl methyl ether with a GC purity of 97.65%.[7]

Protocol 2: General Synthesis using Methyl Halides

This generalized protocol is based on a patented method.[8]

Procedure:

-

In a reactor, combine hexafluoroisopropanol and a solvent selected from nitriles (e.g., acetonitrile), ethers (e.g., tetrahydrofuran), amides (e.g., DMF), dimethyl sulfoxide (DMSO), or N-methyl pyrrolidone (NMP).[8]

-

Add a base catalyst. The mole ratio of the base catalyst to hexafluoroisopropanol should be between 0.1 and 2.[8]

-

Introduce the methyl halide (CH₃Cl, CH₃Br, or CH₃I). The mole ratio of hexafluoroisopropanol to the methyl halide should be between 0.1 and 10.[8]

-

Maintain the reaction temperature between 0°C and 100°C. A preferred range is 30°C to 60°C.[8]

-

Allow the reaction to proceed for 1 to 10 hours, with a preferred duration of 4 to 8 hours.[8]

-

Upon completion, the product can be isolated using standard workup and purification techniques such as distillation.

Vapor-Phase Catalytic Methylation

For large-scale production, vapor-phase methylation of HFIP presents a promising alternative.[2] This method avoids the use of solvents and allows for a continuous process.

Reaction Principle:

(CF₃)₂CHOH(g) + CH₃OH(g) --[Catalyst, Heat]--> (CF₃)₂CHOCH₃(g) + H₂O(g)

Key Features:

-

Catalysts: Metal fluorides (e.g., MgF₂) and mixed oxides of Mg and Al have been shown to be effective catalysts.[2]

-

Solvent-Free: The reaction is conducted in the gas phase, eliminating the need for solvents.[2]

-

Continuous Process: This methodology is suitable for continuous industrial production.[2]

-

Mechanism: The efficiency of the catalysts is influenced by their surface acid-base properties.[2]

Further research into optimizing the catalyst and reaction conditions for vapor-phase synthesis is ongoing.[2]

Conclusion

The synthesis of heptafluoroisopropyl methyl ether from hexafluoroisopropanol is a well-established process, primarily relying on the Williamson ether synthesis. The choice of reagents and reaction conditions can be tailored to achieve high yields and purity. For laboratory-scale synthesis, solution-phase methods using bases like sodium carbonate and methylating agents such as methyl chloride or dimethyl sulfate are effective. For industrial-scale production, vapor-phase catalytic methylation offers a more sustainable and efficient alternative. This guide provides a comprehensive overview of the available synthetic routes and detailed protocols to aid researchers in their work with this important fluorinated intermediate.

References

- 1. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Hexafluoroisopropyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 8. CN102408317B - Preparation method of hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]

- 9. CN108752172A - A method of synthesis hexafluoro isopropyl methyl ether - Google Patents [patents.google.com]

- 10. CN101544547A - Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]

- 11. Methyl perfluoroisopropyl ether | C4H3F7O | CID 2774925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. Heptafluoroisopropyl methyl ether | CymitQuimica [cymitquimica.com]

- 14. scbt.com [scbt.com]

IUPAC name for heptafluoroisopropyl methyl ether

An In-Depth Technical Guide to 1,1,1,2,3,3,3-Heptafluoro-2-methoxypropane

Introduction

1,1,1,2,3,3,3-Heptafluoro-2-methoxypropane, a highly fluorinated ether, is a compound of significant interest in various scientific and industrial sectors, particularly in materials science and pharmaceutical development. Its unique physicochemical properties, imparted by the dense fluorination and the ether linkage, make it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its relevance in the context of drug development for researchers, scientists, and professionals in the field.

Chemical Identity and Properties

The formal is 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane .[1][2][] It is also known by synonyms such as methyl perfluoroisopropyl ether.[1]

Physicochemical Data

The key quantitative properties of 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | [1][2][] |

| CAS Number | 22052-84-2 | [1][2] |

| Molecular Formula | C₄H₃F₇O | [1][][4] |

| Molecular Weight | 200.05 g/mol | [1][4][5] |

| Boiling Point | 29 °C | [][5] |

| Density | 1.42 g/cm³ | [][5] |

| Refractive Index | 1.284 | [6] |

| Purity | 95% - 99%+ | [][5] |

| Hazard Information | Irritant | [6] |

Experimental Protocols: Synthesis

The synthesis of fluorinated ethers like 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane is a critical process for its application as a building block in synthetic chemistry.[7] A primary and well-established methodology involves the nucleophilic alkylation of the corresponding fluorinated alcohol.

Protocol: Methylation of Heptafluoroisopropanol

This protocol describes a general method for the synthesis of 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane via the methylation of 1,1,1,2,3,3,3-heptafluoroisopropan-2-ol. This approach is analogous to the synthesis of similar compounds like 1,1,1,3,3,3-hexafluoroisopropyl methyl ether, which utilizes hexafluoroisopropanol and a methylating agent.[7][8]

Objective: To synthesize 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane.

Materials:

-

1,1,1,2,3,3,3-heptafluoroisopropan-2-ol

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide, or a greener alternative like dimethyl carbonate)[7]

-

Base catalyst (e.g., sodium carbonate, potassium carbonate)[7]

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous solvent.

-

Addition of Reagents: Dissolve 1,1,1,2,3,3,3-heptafluoroisopropan-2-ol in the solvent. Subsequently, add the base catalyst (e.g., sodium carbonate) to the solution. The base facilitates the deprotonation of the alcohol to form the corresponding alkoxide in situ.[7]

-

Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the stirred suspension. The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to ensure completion. Monitor the reaction progress using an appropriate technique (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by distillation to obtain pure 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane.

Safety Precautions: Methylating agents like dimethyl sulfate are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. Methyl perfluoroisopropyl ether | C4H3F7O | CID 2774925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cas 22052-84-2|| where to buy Heptafluoroisopropyl methyl ether [english.chemenu.com]

- 4. Page loading... [guidechem.com]

- 5. Heptafluoroisopropyl methyl ether | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]

- 8. CN102408317B - Preparation method of hexafluoroisopropyl methyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to Heptafluoroisopropyl Methyl Ether (Sevoflurane)

For Researchers, Scientists, and Drug Development Professionals

Heptafluoroisopropyl methyl ether, more commonly known as sevoflurane, is a halogenated ether widely utilized as an inhalational anesthetic in clinical practice.[1][2] Its favorable pharmacokinetic properties, including rapid induction and emergence from anesthesia, have made it a staple in both human and veterinary medicine.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, with a focus on data and protocols relevant to research and development.

Physicochemical and Pharmacological Properties

Heptafluoroisopropyl methyl ether is a non-flammable, sweet-smelling, and volatile liquid.[1][2] A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of Heptafluoroisopropyl Methyl Ether

| Property | Value |

| Molecular Formula | C4H3F7O |

| Molecular Weight | 200.05 g/mol [3][4][5] |

| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane[1] |

| CAS Number | 28523-86-6 |

| Boiling Point | 58.6 °C[6] |

| Density | 1.520 - 1.525 g/cm³ at 20 °C[6] |

| Vapor Pressure | 157 mmHg at 20 °C[6] |

| Blood/Gas Partition Coefficient | 0.63 - 0.69[6] |

Table 2: Effects of Heptafluoroisopropyl Methyl Ether on Key Ion Channels

| Ion Channel/Receptor | Effect |

| GABA-A Receptor | Positive allosteric modulator (enhances inhibitory neurotransmission)[1][7] |

| NMDA Receptor | Antagonist (reduces excitatory neurotransmission)[1][8] |

| Glycine Receptor | Potentiates currents (enhances inhibitory neurotransmission)[3][8] |

| Nicotinic Acetylcholine (nAChR) Receptors | Inhibits currents[1] |

| Serotonin (5-HT3) Receptors | Inhibits currents[1] |

Synthesis of Heptafluoroisopropyl Methyl Ether

The synthesis of sevoflurane has been approached through various routes, including one-step, two-step, and three-step processes, commonly starting from hexafluoroisopropanol (HFIP).[9] A prevalent two-step synthetic pathway involves the chloromethylation of HFIP followed by a halogen-exchange fluorination.

Experimental Protocol: Two-Step Synthesis of Sevoflurane

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Chlorosevo ether)

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Reagent Addition: Anhydrous aluminum trichloride (AlCl3) and paraformaldehyde are added to the reaction vessel. The mixture is stirred and heated.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature for several hours to facilitate the chloromethylation of HFIP.

-

Work-up: Upon completion, the reaction mixture is cooled. The product, chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, is then isolated, often through distillation.

Step 2: Fluorination of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether

-

Reaction Setup: The isolated chlorosevo ether is placed in a suitable reaction vessel.

-

Fluorinating Agent: A fluorinating agent, such as potassium fluoride (KF), is added. The reaction is often carried out in the presence of a high-boiling point solvent or a phase-transfer catalyst to facilitate the reaction.[10]

-

Reaction Conditions: The mixture is heated to drive the halogen exchange reaction, where the chlorine atom is replaced by a fluorine atom.

-

Purification: The final product, heptafluoroisopropyl methyl ether (sevoflurane), is purified from the reaction mixture, typically by distillation.

References

- 1. Sevoflurane - Wikipedia [en.wikipedia.org]

- 2. anesthesiologydfw.com [anesthesiologydfw.com]

- 3. Increased NMDA receptor inhibition at an increased Sevoflurane MAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sevoflurane acts as an antidepressant by suppression of GluN2D-containing NMDA receptors on interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sevoflurane potentiates and blocks GABA-induced currents through recombinant alpha1beta2gamma2 GABAA receptors: implications for an enhanced GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of midazolam and sevoflurane on the GABAA receptors with alternatively spliced variants of the γ2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sevoflurane? [synapse.patsnap.com]

- 9. worldsiva.org [worldsiva.org]

- 10. ripublication.com [ripublication.com]

An In-depth Technical Guide to the Boiling Point of Heptafluoroisopropyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of heptafluoroisopropyl methyl ether, a compound of interest in various chemical and pharmaceutical research fields. This document clarifies the identity of heptafluoroisopropyl methyl ether, presents its physicochemical properties with a focus on its boiling point, and details relevant experimental protocols.

Compound Identification and Physicochemical Properties

Heptafluoroisopropyl methyl ether, identified by the CAS number 22052-84-2, is a fluorinated ether with the molecular formula C₄H₃F₇O.[1][2][3][4] It is important to distinguish this compound from the structurally similar and well-known anesthetic, Sevoflurane (CAS 28523-86-6). While both are isomers, their differing structures result in distinct physical properties.

The boiling point of heptafluoroisopropyl methyl ether (CAS 22052-84-2) is consistently reported as 29°C.[1][4][5][6][7] In contrast, Sevoflurane has a significantly higher boiling point of approximately 58.6°C.

A summary of the key physicochemical properties of heptafluoroisopropyl methyl ether is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 22052-84-2 | [1][3][4][5] |

| Molecular Formula | C₄H₃F₇O | [1][2][3][4] |

| Molecular Weight | 200.05 g/mol | [1][2][3] |

| Boiling Point | 29°C | [1][4][5][6][7] |

| Density | 1.42 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.2560 | [5] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and synthesis of heptafluoroisopropyl methyl ether.

Determination of Boiling Point

The boiling point of a volatile liquid like heptafluoroisopropyl methyl ether can be accurately determined using standard laboratory techniques such as the distillation method or the Thiele tube method.[8][9][10][11][12]

Distillation Method Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 5-10 mL of heptafluoroisopropyl methyl ether into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Heating: Gently heat the round-bottom flask using a heating mantle.

-

Data Collection: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure during the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary to determine the normal boiling point.

Synthesis of Heptafluoroisopropyl Methyl Ether

The synthesis of heptafluoroisopropyl methyl ether can be achieved through various methods, including the Williamson ether synthesis.[13][14][15][16][17] This method involves the reaction of an alkoxide with a primary alkyl halide. A plausible synthetic route is the reaction of a heptafluoroisopropoxide with a methylating agent.

Williamson Ether Synthesis Protocol (Conceptual):

-

Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptafluoroisopropanol in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C to deprotonate the alcohol and form the sodium heptafluoroisopropoxide.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure heptafluoroisopropyl methyl ether.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to heptafluoroisopropyl methyl ether.

References

- 1. chemwhat.com [chemwhat.com]

- 2. HEPTAFLUOROISOPROPYL METHYL ETHER | 22052-84-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Heptafluoroisopropyl methyl ether | CymitQuimica [cymitquimica.com]

- 5. neofluoride.com [neofluoride.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 22052-84-2 Name: [xixisys.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. phillysim.org [phillysim.org]

- 9. vernier.com [vernier.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 14. gold-chemistry.org [gold-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. community.wvu.edu [community.wvu.edu]

An In-Depth Technical Guide to the Solubility of Heptafluoroisopropyl Methyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of heptafluoroisopropyl methyl ether (CAS No. 22052-84-2) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining the solubility of volatile liquids like heptafluoroisopropyl methyl ether.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, heptafluoroisopropyl methyl ether) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, this property is often described in terms of miscibility, where two liquids are miscible if they form a homogeneous solution in all proportions.

The principle of "like dissolves like" is a key predictor of solubility. This means that substances with similar polarities are more likely to be soluble in one another. Heptafluoroisopropyl methyl ether is a fluorinated ether, which imparts a degree of polarity to the molecule. However, the presence of the fluorinated alkyl groups also introduces fluorophilic/lipophilic characteristics, leading to complex solubility behavior.

Qualitative Solubility of Heptafluoroisopropyl Methyl Ether

Published data on the quantitative solubility of heptafluoroisopropyl methyl ether is scarce. The available information is primarily qualitative, indicating general solubility in a range of common organic solvents. The following table summarizes the available qualitative data. It is important to note that for many solvents, no specific data is available and solubility should be determined experimentally. A related compound, hexafluoroisopropyl methyl ether, is known to be soluble in most organic solvents, suggesting a similar trend for heptafluoroisopropyl methyl ether.[1]

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible | |

| Halogenated | Dichloromethane | Soluble |

| Aromatics | Toluene | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble |

| Nitriles | Acetonitrile | Soluble |

Experimental Protocols for Determining Solubility

Given the lack of quantitative data, experimental determination of the solubility of heptafluoroisopropyl methyl ether is crucial for its application in research and development. The following are generalized protocols for determining the solubility of a volatile liquid in an organic solvent.

Method 1: Visual Titration Method for Miscibility

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

-

Heptafluoroisopropyl methyl ether

-

Solvent of interest

-

Calibrated glass burettes (2)

-

Glass vial or test tube with a secure cap

-

Vortex mixer or magnetic stirrer

Procedure:

-

Fill one burette with heptafluoroisopropyl methyl ether and the other with the solvent of interest.

-

Dispense a known volume (e.g., 1 mL) of the solvent into the glass vial.

-

Slowly add a small, known volume (e.g., 0.1 mL) of heptafluoroisopropyl methyl ether from its burette into the vial.

-

Securely cap the vial and vortex or stir the mixture for 1-2 minutes.

-

Visually inspect the mixture for any signs of phase separation (cloudiness or the formation of a meniscus).

-

If the solution remains clear and homogeneous, continue adding aliquots of heptafluoroisopropyl methyl ether, mixing and observing after each addition.

-

If phase separation occurs, the limit of solubility has been exceeded. Record the total volume of heptafluoroisopropyl methyl ether added.

-

The process can be repeated by titrating the solvent into a known volume of heptafluoroisopropyl methyl ether to confirm the results. If no phase separation is observed even after adding a large excess of one component to the other, the two liquids can be considered miscible.

Method 2: Gravimetric Method for Quantitative Solubility

This method allows for a more precise, quantitative determination of solubility.

Materials:

-

Heptafluoroisopropyl methyl ether

-

Solvent of interest

-

Saturated solution preparation vessel (e.g., a sealed flask)

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Syringes and needles

-

Gas-tight vials for sampling

Procedure:

-

In the sealed flask, add an excess of heptafluoroisopropyl methyl ether to a known volume of the solvent.

-

Seal the flask and place it in the thermostatically controlled environment set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the mixture to stand undisturbed for several hours to allow any undissolved droplets to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Dispense the withdrawn sample into a pre-weighed, gas-tight vial and immediately seal it to prevent evaporation.

-

Weigh the vial containing the sample to determine the mass of the saturated solution.

-

The concentration of heptafluoroisopropyl methyl ether in the solvent can be determined by a suitable analytical technique, such as gas chromatography (GC) with a calibration curve.

-

The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a volatile liquid in an organic solvent.

References

Spectroscopic and Synthetic Profile of Heptafluoroisopropyl Methyl Ether

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for heptafluoroisopropyl methyl ether, a fluorinated ether of significant interest in various scientific domains. This document details predicted and experimental spectral data, outlines relevant experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for its preparation.

Spectroscopic Data

The structural elucidation of heptafluoroisopropyl methyl ether, systematically named 1,1,1,2,3,3,3-heptafluoro-2-methoxypropane, relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of heptafluoroisopropyl methyl ether are characterized by the influence of the highly electronegative fluorine atoms on the neighboring nuclei.

Table 1: Predicted ¹H NMR Spectroscopic Data for Heptafluoroisopropyl Methyl Ether

| Nucleus | Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -OCH₃ | 3.4 - 4.5 | Quartet (q) |

The predicted quartet multiplicity of the methoxy protons arises from coupling to the single fluorine atom on the adjacent carbon.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Heptafluoroisopropyl Methyl Ether

| Nucleus | Chemical Group | Predicted Chemical Shift (δ, ppm) |

| ¹³C | -OCH₃ | ~50 - 70 |

| ¹³C | -CF- | ~90 - 120 |

| ¹³C | -CF₃ | ~115 - 125 |

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.[1]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for Heptafluoroisopropyl Methyl Ether

| Nucleus | Chemical Group | Notes |

| ¹⁹F | -CF- | Expected to show a distinct signal. |

| ¹⁹F | -CF₃ | The six fluorine atoms of the two trifluoromethyl groups are equivalent and should produce a single signal. |

Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and the wide chemical shift range of fluorine nuclei.[1]

Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared (IR) Absorption Bands for Heptafluoroisopropyl Methyl Ether

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1280-1000 | C-F stretch | Fluoroalkane |

| 1150-1085 | C-O stretch | Ether |

Experimental Protocols

Synthesis of Heptafluoroisopropyl Methyl Ether

A primary and well-established method for the synthesis of heptafluoroisopropyl methyl ether is the Williamson ether synthesis.[1] This involves the alkylation of an alcohol, in this case, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), with a methylating agent in the presence of a base.

Protocol: Williamson Ether Synthesis of Heptafluoroisopropyl Methyl Ether

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Add a slight molar excess of a strong base, such as sodium hydride (NaH), to the solution at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium hexafluoroisopropoxide.

-

Methylation: To the resulting alkoxide solution, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

Workup: After cooling, the reaction is quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield heptafluoroisopropyl methyl ether.

Spectroscopic Analysis

NMR Spectroscopy Protocol (General for Volatile Fluorinated Ethers)

-

Sample Preparation: Due to the volatility of heptafluoroisopropyl methyl ether, sample preparation requires care to prevent evaporation. Prepare a solution of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The tube should be capped immediately. For quantitative measurements, a known amount of an internal standard may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Standard acquisition parameters are typically used, although for ¹⁹F NMR, a wider spectral width is necessary due to the large chemical shift range.

-

Data Acquisition: Acquire the free induction decay (FID) for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

Infrared (IR) Spectroscopy Protocol (Vapor Phase)

-

Sample Introduction: A small amount of liquid heptafluoroisopropyl methyl ether is injected into an evacuated gas cell. The liquid is allowed to vaporize completely, filling the cell with the gaseous sample.

-

Background Spectrum: A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

-

Sample Spectrum: The infrared spectrum of the gaseous sample is then recorded.

-

Data Analysis: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present.

Logical Workflow and Visualization

The synthesis of heptafluoroisopropyl methyl ether via the Williamson ether synthesis can be visualized as a clear, stepwise process.

Caption: Williamson Ether Synthesis of Heptafluoroisopropyl Methyl Ether.

This guide provides foundational knowledge for researchers working with heptafluoroisopropyl methyl ether. The presented spectroscopic data and experimental protocols are intended to facilitate its synthesis, identification, and application in various research and development endeavors.

References

Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for heptafluoroisopropyl methyl ether (HFME). The information is intended to support laboratory and research applications, ensuring safe use and mitigating potential hazards.

Chemical and Physical Properties

Heptafluoroisopropyl methyl ether is a fluorinated ether with the chemical formula C4H3F7O. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Weight | 200.05 g/mol |

| Boiling Point | 29°C |

| Density | 1.42 g/cm³ |

| Flash Point | No data available |

| Appearance | Colorless liquid |

| Purity | Typically ≥95% - 99% |

Toxicological Data

| Endpoint | Value | Species | Route |

| Acute Oral Toxicity (LD50) | No data available | - | - |

| Acute Dermal Toxicity (LD50) | No data available | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - |

| Skin Corrosion/Irritation | Causes skin irritation | - | - |

| Eye Damage/Irritation | Causes serious eye irritation | - | - |

| Respiratory Sensitization | May cause respiratory irritation | - | - |

Experimental Protocols: Specific experimental protocols for the determination of the toxicological endpoints listed above for heptafluoroisopropyl methyl ether were not found in the reviewed literature. Standard OECD guidelines for testing of chemicals would likely be followed for such assessments.

Fire and Explosion Hazard Data

Heptafluoroisopropyl methyl ether is a non-flammable liquid. However, containers may rupture upon heating, and thermal decomposition can produce hazardous substances.

| Parameter | Value |

| Flammability | Non-flammable |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride |

| Suitable Extinguishing Media | Use extinguishing media appropriate for the surrounding fire. |

| Unsuitable Extinguishing Media | No data available |

| Special Firefighting Procedures | Wear self-contained breathing apparatus and full protective gear. |

Experimental Protocols: Standard fire hazard testing protocols, such as those established by the National Fire Protection Association (NFPA), would be used to determine the flammability and explosive properties of heptafluoroisopropyl methyl ether.

Reactivity Profile

Heptafluoroisopropyl methyl ether is generally stable under normal laboratory conditions. However, it can react with certain substances.

-

Incompatible Materials: Strong oxidizing agents.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Hazardous Reactions: No hazardous polymerization is expected to occur.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with heptafluoroisopropyl methyl ether.

5.1. Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

5.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

6.1. Spills and Leaks

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.

6.2. Fire

-

Extinguish: Use an appropriate extinguishing agent for the surrounding fire.

-

Cool Containers: Keep containers cool with a water spray to prevent rupturing.

-

Protective Gear: Firefighters should wear self-contained breathing apparatus and full protective clothing.

6.3. First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of heptafluoroisopropyl methyl ether.

Caption: Logical workflow for the safe handling of heptafluoroisopropyl methyl ether.

Conclusion

While heptafluoroisopropyl methyl ether is a valuable compound in research and development, it is imperative that it is handled with the appropriate safety precautions. This guide provides a framework for its safe use, emphasizing the importance of risk assessment, proper personal protective equipment, and emergency preparedness. Users should always consult the most current Safety Data Sheet (SDS) from their supplier for the most detailed and up-to-date information.

Unveiling the Environmental Profile of Heptafluoroisopropyl Methyl Ether: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental impact of heptafluoroisopropyl methyl ether, a fluorinated ether predominantly used as the volatile anesthetic sevoflurane. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on its atmospheric fate and global warming potential, details the experimental methodologies used for its environmental assessment, and visualizes its atmospheric degradation pathway.

Executive Summary

Heptafluoroisopropyl methyl ether, while a critical component of modern anesthesia, is a potent greenhouse gas that contributes to climate change. Its environmental impact is primarily characterized by its atmospheric lifetime and Global Warming Potential (GWP). This guide consolidates the current scientific understanding of these parameters, offering a data-driven perspective for informed decision-making in clinical and research settings. The vast majority of its environmental impact stems from its release, largely unmetabolized, into the atmosphere.[1][2][3]

Physicochemical Properties

Heptafluoroisopropyl methyl ether, with the chemical formula C4H3F7O, is a volatile, non-flammable liquid at standard conditions.[4][5] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C4H3F7O | [4][5] |

| Molecular Weight | 200.05 g/mol | [4][5] |

| Boiling Point | 29°C | |

| Density | 1.42 g/cm³ |

Environmental Fate and Impact

The environmental impact of heptafluoroisopropyl methyl ether is predominantly associated with its behavior as a greenhouse gas. Unlike some earlier anesthetic agents, it does not contain chlorine or bromine and therefore does not contribute to ozone layer depletion.[1] However, its fluorine content leads to strong absorption of infrared radiation, contributing to global warming.[1]

Atmospheric Lifetime

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere. For heptafluoroisopropyl methyl ether (sevoflurane), the primary removal mechanism is its reaction with hydroxyl (OH) radicals in the troposphere.[6][7] Various studies have determined its atmospheric lifetime, with values generally ranging from 1.1 to 2 years.[2][6][8][9][10] This relatively short lifetime compared to other potent greenhouse gases means its warming effect is more pronounced in the short term.[6]

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). The GWP is typically reported over 20-year (GWP20) and 100-year (GWP100) time horizons. For heptafluoroisopropyl methyl ether (sevoflurane), the GWP100 is reported to be in the range of 125 to 144.[7][8][9][11] While significantly lower than some other volatile anesthetics like desflurane, it is still over a hundred times more potent than CO2 on a mass basis.[8][9]

Quantitative Environmental Data

The following tables summarize the key quantitative data regarding the environmental impact of heptafluoroisopropyl methyl ether (sevoflurane) in comparison to other commonly used inhaled anesthetics.

Table 2: Atmospheric Lifetimes and Global Warming Potentials (GWP) of Inhaled Anesthetics

| Anesthetic Agent | Atmospheric Lifetime (years) | GWP (20-year) | GWP (100-year) |

| Heptafluoroisopropyl methyl ether (Sevoflurane) | 1.1 - 2.0[2][6][8][9][10] | 349 - 508[6][11] | 125 - 144[7][8][9][11] |

| Desflurane | 10 - 14[8][9][10] | 3,714 - 6,810[6][9] | 2,540[8][9] |

| Isoflurane | 3.0 - 3.6[7][8][10] | 1,401 - 1,800[6][9] | 510 - 539[8][9][11] |

| Nitrous Oxide (N2O) | 114[6][8][9] | 289[6][9] | 273 - 298[8][9] |

Note: GWP values can vary slightly between different assessment reports due to updates in atmospheric chemistry models.

Experimental Protocols

The determination of the environmental parameters of heptafluoroisopropyl methyl ether involves sophisticated laboratory experiments. The following sections outline the general methodologies for key experiments.

Determination of OH Radical Reaction Rate Constants

The reaction with OH radicals is the primary atmospheric sink for heptafluoroisopropyl methyl ether. The rate constant of this reaction is crucial for calculating its atmospheric lifetime. A common method for its determination is the pulsed laser photolysis/laser-induced fluorescence (LP/LIF) technique.[6][7]

Experimental Workflow: OH Radical Reaction Rate Determination

Caption: Workflow for determining the OH radical reaction rate constant using LP-LIF.

Methodology:

-

A gas mixture containing heptafluoroisopropyl methyl ether, an OH radical precursor (e.g., H2O2 or HNO3), and a bath gas (e.g., N2 or air) is introduced into a reaction cell at a controlled temperature and pressure.

-

A pulsed laser (e.g., an excimer laser) is used to photolyze the precursor, generating a transient concentration of OH radicals.

-

A probe laser (e.g., a dye laser) is tuned to an absorption line of the OH radical, exciting it to a higher electronic state.

-

The subsequent fluorescence emitted as the OH radicals relax back to the ground state is detected by a photomultiplier tube (PMT).

-

The fluorescence signal is monitored over time, and the decay rate of the OH radicals in the presence of heptafluoroisopropyl methyl ether is measured.

-

By varying the concentration of heptafluoroisopropyl methyl ether, the bimolecular rate constant for the reaction is determined from the slope of a plot of the pseudo-first-order decay rate versus the ether's concentration.

Determination of Infrared Absorption Cross-Sections and Radiative Efficiency

The GWP of a gas is dependent on its ability to absorb infrared radiation in the atmospheric window. This is quantified by its infrared absorption cross-section, which is measured using Fourier Transform Infrared (FTIR) spectroscopy .[6][7]

Experimental Workflow: Radiative Efficiency Determination

Caption: Workflow for determining infrared absorption cross-section and radiative efficiency.

Methodology:

-

A sample of heptafluoroisopropyl methyl ether at a known concentration is introduced into a gas cell with a defined path length.

-

A broadband infrared beam from an FTIR spectrometer is passed through the gas cell.

-

The transmitted light is measured by a detector.

-

The resulting interferogram is mathematically converted into an infrared spectrum using a Fourier transform.

-

The absorption spectrum is used to calculate the absorption cross-section as a function of wavenumber.

-

The radiative efficiency is then calculated by integrating the absorption cross-sections over the atmospheric window (typically 500-2500 cm⁻¹) and using a radiative transfer model.

Calculation of Global Warming Potential (GWP)

The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO2 over the same period. The calculation requires the atmospheric lifetime and the radiative efficiency of the compound.

Atmospheric Degradation Pathway

The atmospheric degradation of heptafluoroisopropyl methyl ether is initiated by the abstraction of a hydrogen atom by the OH radical. This leads to the formation of a fluorinated alkyl radical, which then undergoes a series of reactions in the presence of oxygen and other atmospheric species.

Signaling Pathway: Atmospheric Degradation of Heptafluoroisopropyl Methyl Ether

Caption: Simplified atmospheric degradation pathway of heptafluoroisopropyl methyl ether.

The primary degradation product is often a fluorinated ester, (CF3)2CHOC(O)F, along with other smaller fluorinated and non-fluorinated species.[6] These degradation products are generally considered to be of low environmental concern due to their expected short lifetimes and low concentrations.

Conclusion